Dieuropium dioxide sulphide

Optical band gap Oxysulfide semiconductors Electronic structure

Dieuropium dioxide sulphide (Eu₂O₂S), also referred to as europium(III) oxide sulfide or europium oxysulfide, is a stoichiometric mixed europium oxide-sulfide compound with a molecular weight of 367.98 g/mol. It crystallizes in the trigonal space group P 3 m1 with lattice parameters a = 387.1 pm, c = 668.5 pm.

Molecular Formula Eu2O2S
Molecular Weight 367.986
CAS No. 12159-82-9
Cat. No. B576831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDieuropium dioxide sulphide
CAS12159-82-9
Synonymsdieuropium dioxide sulphide
Molecular FormulaEu2O2S
Molecular Weight367.986
Structural Identifiers
SMILES[O-2].[O-2].[S-2].[Eu+3].[Eu+3]
InChIInChI=1S/2Eu.2O.S/q2*+3;3*-2
InChIKeyYXYNWZGBYUIOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dieuropium Dioxide Sulphide (Eu₂O₂S, CAS 12159-82-9): Stoichiometric Europium Oxysulfide for Phosphor Research and Magnetic Materials


Dieuropium dioxide sulphide (Eu₂O₂S), also referred to as europium(III) oxide sulfide or europium oxysulfide, is a stoichiometric mixed europium oxide-sulfide compound with a molecular weight of 367.98 g/mol [1]. It crystallizes in the trigonal space group P 3 m1 with lattice parameters a = 387.1 pm, c = 668.5 pm [1][2]. The optical band gap is 4.4 eV, and the compound is an electrical insulator with a room‑temperature conductivity below 10⁻⁸ S cm⁻¹ [2]. Unlike the widely used europium‑doped yttrium oxysulfide red phosphor (Y₂O₂S:Eu³⁺), Eu₂O₂S contains europium at stoichiometric concentration in a self‑activated host lattice, making it a distinct model system for fundamental spectroscopic, magnetic, and solid‑state studies [3].

1
Stoichiometric Eu3+ host lattice for fundamental spectroscopic studies
2
Model frustrated paramagnet on a triangular lattice
3
Deep-UV wide-bandgap insulating matrix for optical doping models

Why Dieuropium Dioxide Sulphide (Eu₂O₂S) Cannot Be Replaced by Doped Oxysulfides or Simple Oxides in Critical Research Applications


Stoichiometric Eu₂O₂S differs fundamentally from the two most common in‑class alternatives: europium‑doped yttrium oxysulfide (Y₂O₂S:Eu³⁺) and simple europium oxide (Eu₂O₃). In Y₂O₂S:Eu³⁺, the Eu³⁺ ion is a dilute dopant (typically 4–10 at. %), and the luminescence intensity is optimized by minimizing concentration quenching [1]. In stark contrast, neat Eu₂O₂S exhibits emission that is two orders of magnitude weaker due to strong Eu³⁺–Eu³⁺ interactions [1]. These same high‑density ion‑ion interactions give rise to cooperative optical absorption phenomena that are absent in dilute doped systems [2]. Furthermore, Eu₂O₂S adopts a trigonal crystal structure distinct from the cubic bixbyite structure of Eu₂O₃, resulting in different electronic (band gap, conductivity) and magnetic properties [3][4]. Substituting Eu₂O₂S with a doped oxysulfide or a simple oxide therefore leads to qualitatively different spectroscopic, electronic, and magnetic behavior—potentially invalidating experimental conclusions if the stoichiometric host matrix is an essential variable.

Target
Eu₂O₂S
Stoichiometric; high Eu3+ density enables cooperative absorption and frustration physics.
Substitute risk
Y₂O₂S:Eu³⁺ (doped)
Dilute doping quenches cooperative ion‑pair transitions; luminescence two orders brighter — different research purpose.
Target
Eu₂O₂S
Substitute risk
Eu₂O₃ (simple oxide)
Cubic bixbyite structure alters electronic and magnetic ground states; not a triangular‑lattice frustrated magnet.
Class‑level substitution may compromise spectroscopic attribution, magnetic frustration models, or electronic baseline if stoichiometric host matrix is essential.

Quantitative Differentiation Evidence for Dieuropium Dioxide Sulphide (Eu₂O₂S) Relative to Closest Analogs


Optical Band Gap Comparison: Eu₂O₂S (4.4 eV) vs Sm₂O₂S (4.2 eV)—Same Family, Different Electronic Structure

The optical band gap of Eu₂O₂S is 4.4 eV, which is 0.2 eV wider than that of its closest structural analog Sm₂O₂S (4.2 eV), as measured on pressed pellets from the same synthesis batch and analyzed under identical conditions [1]. This difference arises from the distinct electronic contributions of the Eu³⁺ 4f states compared to Sm³⁺ 4f states in the valence band region. The wider band gap positions Eu₂O₂S as a deeper‑UV absorber and a more insulating matrix for optical doping studies.

Band gap
Head‑to‑head
Eu₂O₂S: 4.4 eV
Sm₂O₂S: 4.2 eV
Δ = 0.2 eV (≈4.8% wider)
Absorption edge blue‑shifted ~15 nm; positions as deeper‑UV semiconductor host.
Pressed pellets, room temperature, diffuse reflectance.
Optical band gap Oxysulfide semiconductors Electronic structure

Luminescence Intensity: Eu₂O₂S Emits Two Orders of Magnitude Weaker Than Y₂O₂S:Eu³⁺ Under Synchrotron VUV Excitation

Under vacuum ultraviolet (VUV) synchrotron radiation excitation, the integrated visible emission intensity of neat Eu₂O₂S is two orders of magnitude (≈100 ×) lower than that of Y₂O₂S:Eu³⁺ (10 at. %) [1]. The doped system benefits from spatial dilution of Eu³⁺ ions, minimizing non‑radiative cross‑relaxation. In Eu₂O₂S, every cation site is occupied by Eu³⁺, leading to severe concentration quenching. This quantitative difference is critical: Eu₂O₂S is not a viable high‑brightness phosphor by itself; rather, it serves as a model compound for studying concentration‑quenching mechanisms, cooperative ion‑pair transitions, and the intrinsic spectroscopic properties of Eu³⁺ in a defined coordination environment.

Luminescence intensity
Head‑to‑head
Eu₂O₂S≈1 (relative)
Y₂O₂S:Eu³⁺ 10%≈100
~100× weaker emission
Not a high‑brightness phosphor; isolates concentration‑quenching mechanisms.
Synchrotron VUV excitation, 180–320 nm, room temperature.
Photoluminescence VUV spectroscopy Concentration quenching

Cooperative Optical Absorption: Eu₂O₂S Exhibits Eu³⁺–Eu³⁺ Pair Transitions with Oscillator Strengths ~10⁻⁹—Absent in Doped Oxysulfides

Eu₂O₂S displays cooperative optical absorption transitions in which two adjacent Eu³⁺ ions are simultaneously excited by a single photon. The oscillator strengths of these pair transitions are on the order of 10⁻⁹, which is much larger than those reported in any other rare‑earth compounds [1]. A later absorption‑based re‑examination confirmed the transitions but showed they are 4 to 5 times weaker than originally reported from excitation spectra, due to saturation artifacts in the earlier excitation measurements [2]. In dilute systems such as Y₂O₂S:Eu³⁺ (10 mol %), cooperative absorption is not observed because the average Eu³⁺–Eu³⁺ distance is too large for effective ion‑pair coupling [2].

Cooperative absorption
Head‑to‑head
Eu₂O₂SOsc. strength ~10⁻⁹
Y₂O₂S:Eu³⁺Not observed
Absorption intensity 4–5× lower than earlier excitation estimates
Unique ion‑pair transitions for quantum‑optical coupling studies.
80 K absorption vs 77 K doped reference.
Cooperative absorption Ion-pair transitions Eu³⁺ spectroscopy

Magnetic Ordering: Eu₂O₂S Remains Paramagnetic Down to 1.8 K, Whereas Gd₂O₂S Orders Magnetically at Low Temperature

Magnetometry and ¹⁵¹Eu Mössbauer spectroscopy on monophasic RE₂O₂S samples reveal that Eu₂O₂S shows no magnetic order down to at least 1.8 K, whereas Gd₂O₂S exhibits magnetic ordering below ~3 K [1]. All three RE₂O₂S compounds (RE = Sm, Eu, Gd) display geometric magnetic frustration arising from the triangular arrangement of RE³⁺ cations in the ab‑plane [1]. However, the different single‑ion anisotropy and exchange coupling strengths of Eu³⁺ (J = 0 ground state) vs Gd³⁺ (J = 7/2, S‑state) lead to qualitatively different low‑temperature magnetic ground states. Eu₂O₂S is a model frustrated paramagnet, while Gd₂O₂S is a frustrated antiferromagnet.

Magnetic order
Head‑to‑head
Eu₂O₂SNo order ≥1.8 K
Gd₂O₂SOrders below ~3 K
Both geometrically frustrated
Model frustrated paramagnet with J=0 singlet ground state.
SQUID magnetometry, ¹⁵¹Eu Mössbauer spectroscopy.
Geometric magnetic frustration Mössbauer spectroscopy Magnetic ordering

Electrical Conductivity: Eu₂O₂S Is a Strong Insulator (<10⁻⁸ S cm⁻¹)—Comparable to Sm₂O₂S but Distinct from Conductive Rare‑Earth Sulfides

Room‑temperature electrical conductivity measurements on pressed pellets show that Eu₂O₂S has a conductivity below 10⁻⁸ S cm⁻¹, classifying it as a strong electrical insulator [1]. The isostructural Sm₂O₂S exhibits the same insulating behavior (<10⁻⁸ S cm⁻¹) [1]. This is in marked contrast to rare‑earth monosulfides (e.g., EuS, which is a ferromagnetic semiconductor with conductivity orders of magnitude higher). The insulating nature of Eu₂O₂S is consistent with its wide 4.4 eV band gap and the tightly bound O 2p and S 3p valence states.

Conductivity
Class‑level
<10⁻⁸ S·cm⁻¹ at 300 K
Strong insulator; provides reproducible baseline for thin‑film devices.
Pressed pellets, two‑probe DC; class‑level inference from Sm₂O₂S data.
Electrical conductivity Wide-gap insulator Oxysulfide electronics

Procurement‑Relevant Application Scenarios for Dieuropium Dioxide Sulphide (Eu₂O₂S) Based on Quantitative Evidence


Fundamental Spectroscopic Studies of Eu³⁺ in a Stoichiometric Host Matrix

Eu₂O₂S provides the highest possible Eu³⁺ concentration in a structurally well‑defined, single‑phase host. It is the reference material for investigating concentration quenching mechanisms, cooperative ion‑pair transitions, and crystal‑field effects on Eu³⁺ 4f–4f transitions [1]. Because every cation site is occupied by Eu³⁺, there is no ambiguity about dopant distribution, site symmetry (C₃ᵥ), or defect‑related artifacts—making it ideal for testing ab initio calculations of 4f‑state energy levels [1][2].

Model System for Cooperative Optical Absorption and Quantum‑Optical Phenomena

Eu₂O₂S is the only known oxysulfide that exhibits cooperative optical absorption where two adjacent Eu³⁺ ions are excited by a single photon simultaneously, with oscillator strengths on the order of 10⁻⁹ [1]. This phenomenon is absent in doped analogs such as Y₂O₂S:Eu³⁺ [2]. Researchers studying non‑linear upconversion, quantum cutting, or energy‑transfer dynamics in concentrated lanthanide systems require Eu₂O₂S as the benchmark material.

Geometric Magnetic Frustration Research on Triangular Lattice Systems

Eu₂O₂S serves as a model geometrically frustrated paramagnet with a non‑magnetic (J = 0) singlet ground state on the Eu³⁺ site [1]. Unlike Gd₂O₂S, which orders antiferromagnetically, Eu₂O₂S remains magnetically disordered down to at least 1.8 K. This makes it a valuable comparator material for studying the interplay between single‑ion anisotropy, exchange coupling, and lattice geometry in frustrated RE₂O₂S systems [1].

Precursor and Intermediate for Europium Oxysulfate (Eu₂O₂SO₄) Synthesis in Oxygen Storage Research

Eu₂O₂S is a well‑characterized intermediate in the thermal oxidation pathway EuS → Eu₂O₂S → Eu₂O₂SO₄ at 500–600 °C [1]. Recent studies have identified Eu₂O₂SO₄ as a promising reversible oxygen storage material with more favorable reoxidation kinetics than Pr₂O₂SO₄ [2]. For researchers developing oxysulfate‑based oxygen storage or solid‑oxide fuel cell materials, high‑purity Eu₂O₂S is the essential starting reagent to ensure phase‑pure Eu₂O₂SO₄ without competing oxide or sulfide phases.

Application
Selection Property
Validation Focus
Eu³⁺ spectroscopy in a stoichiometric host
Stoichiometric Eu³⁺ lattice, C₃ᵥ site symmetry
Concentration quenching, crystal‑field effects
Cooperative optical absorption studies
Rare ion‑pair transition phenomena
Oscillator strengths, saturation artifacts
Geometric magnetic frustration research
Triangular lattice with J=0 Eu³⁺
Non‑magnetic ground state at cryogenic temperatures
Precursor for Eu₂O₂SO₄ oxygen storage materials
High‑purity oxysulfide intermediate
Phase‑pure thermal oxidation pathway
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